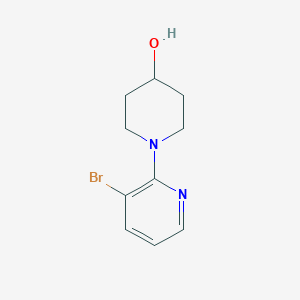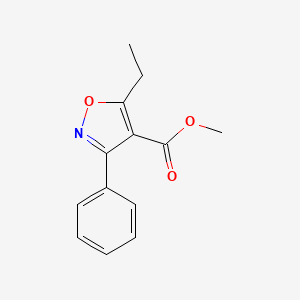
Methyl-5-Ethyl-3-Phenyl-1,2-Oxazol-4-carboxylat
Übersicht
Beschreibung
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole carboxylic acid methyl ester . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound has been studied for its potential as an antitubercular agent .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is characterized by a five-membered isoxazole ring attached to a phenyl group and an ester group . The isoxazole ring is a heterocyclic moiety that is commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involving 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester are typically centered around its isoxazole ring. The isoxazole ring can undergo various reactions, including (3 + 2) cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthese von Bioaktiven Indolderivaten
Indolderivate sind in der medizinischen Chemie von Bedeutung, da sie in Naturprodukten und Medikamenten vorkommen. Sie weisen verschiedene biologisch wichtige Eigenschaften auf, darunter Aktivität gegen Krebszellen, Mikroben und verschiedene Erkrankungen . Die fragliche Verbindung kann als Vorläufer bei der Synthese von Indolderivaten dienen, die bei der Behandlung dieser Erkrankungen zunehmend an Bedeutung gewinnen.
Entwicklung von Antimykotika
Der strukturelle Baustein des Isoxazols findet sich häufig in Verbindungen mit antimykotischen Eigenschaften. Daher könnte unsere Verbindung zur Synthese neuer Antimykotika verwendet werden, was zur Behandlung von Pilzinfektionen beitragen würde .
Herstellung von Antikrebsverbindungen
Isoxazolderivate wurden als potenzielle Antikrebsmittel identifiziert. Die Struktur der Verbindung könnte modifiziert werden, um ihre Wechselwirkung mit biologischen Zielmolekülen zu verstärken, was zur Entwicklung neuer Antikrebsmedikamente führt .
Insektizide Anwendungen
Das Isoxazol-Ringsystem ist für seine insektiziden Eigenschaften bekannt. Methyl-5-Ethyl-3-Phenyl-1,2-Oxazol-4-carboxylat könnte als Ausgangsmaterial für die Herstellung neuer Insektizide verwendet werden, die die Schädlingsbekämpfungsstrategien unterstützen .
Entwicklung von entzündungshemmenden Medikamenten
Isoxazolderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Diese Verbindung könnte bei der Entwicklung und Synthese neuer entzündungshemmender Medikamente hilfreich sein, die potenziell die Behandlungsmöglichkeiten für entzündliche Erkrankungen verbessern .
Xanthinoxidase-Inhibitoren
Xanthinoxidase-Inhibitoren sind bei der Behandlung von Gicht und verwandten Erkrankungen von entscheidender Bedeutung. Derivate der Verbindung könnten synthetisiert und auf ihre inhibitorische Aktivität gegen Xanthinoxidase untersucht werden, was einen Weg zu neuen therapeutischen Mitteln eröffnet .
Synthese von Vorläufern für antidiabetische Medikamente
Die Verbindung kann bei der Synthese wichtiger Bausteine für antidiabetische Medikamente wie Glimepirid verwendet werden. Diese Anwendung unterstreicht ihre Rolle bei der Bewältigung einer der weltweit häufigsten chronischen Krankheiten .
Forschung in der organischen Methodologie und grünen Chemie
Die Vielseitigkeit der Verbindung macht sie für die Forschung in der organischen Methodologie geeignet, insbesondere für die Entwicklung grüner Syntheseverfahren. Dies könnte zu nachhaltigeren Praktiken in der chemischen Synthese führen .
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is not fully understood. However, it is believed to act as an inhibitor of protein kinases and other enzymes involved in the metabolism of drugs. It is thought to interact with the active site of the enzyme, blocking the binding of the substrate and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester has been shown to inhibit protein kinases and other enzymes involved in the metabolism of drugs, resulting in decreased drug metabolism and increased drug efficacy. Additionally, it has been shown to have anti-cancer activity in vitro, suggesting a potential therapeutic application.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is non-toxic and has a low potential for causing side effects. The main limitation of using 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects.
Zukünftige Richtungen
The potential future directions for 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its use as an inhibitor of protein kinases and other enzymes involved in drug metabolism could lead to the development of novel therapeutic agents. Finally, its potential anti-cancer activity could be explored further, as this could lead to the development of new treatments for cancer.
Eigenschaften
IUPAC Name |
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUQVKSPZKILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)

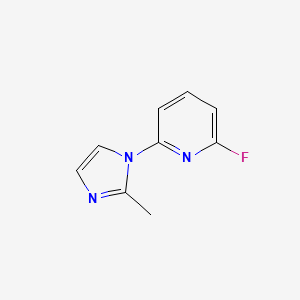
![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)


![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
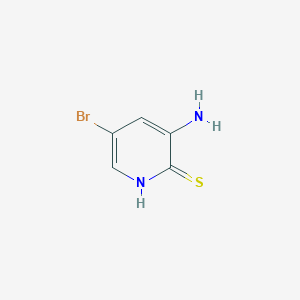
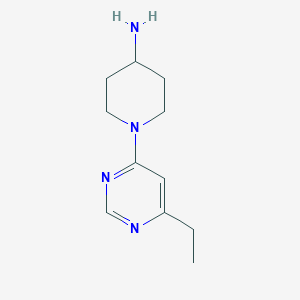
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
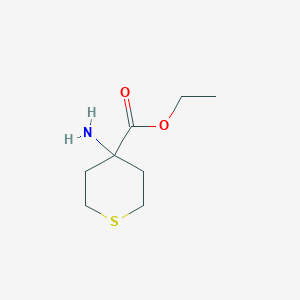
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
